![molecular formula C11H12ClN3S B7514411 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, also known as CMET, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in cells. In particular, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition can lead to the accumulation of reactive oxygen species, which can ultimately result in cell death.
Biochemical and Physiological Effects
Studies have shown that 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole can have various biochemical and physiological effects, depending on the concentration and duration of exposure. For example, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to induce apoptosis (programmed cell death) in cancer cells, while also modulating the immune system by increasing the production of cytokines. Additionally, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has shown promising results in various studies, indicating its potential for further research. However, one limitation of using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is its potential toxicity, particularly at higher concentrations. Therefore, careful consideration must be given to the concentration and duration of exposure when using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, as well as its potential applications in other fields such as agriculture and material science. Finally, more studies are needed to determine the safety and toxicity of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, particularly in vivo, in order to fully evaluate its potential as a therapeutic agent.
Synthesemethoden
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is synthesized through a multi-step process that involves the reaction between 2-chloroethyl sulfide and 4-methyl-1,2,4-triazole-3-thiol. The resulting product is then treated with sodium hydroxide to form 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to have fungicidal activity against various plant pathogens, making it a potential alternative to traditional fungicides. In medicine, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been studied for its potential as an anticancer agent, as well as its ability to modulate the immune system. In material science, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been investigated for its potential use in the synthesis of new materials.
Eigenschaften
IUPAC Name |
3-[1-(2-chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-8(9-5-3-4-6-10(9)12)16-11-14-13-7-15(11)2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSAQAXHTKSECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)


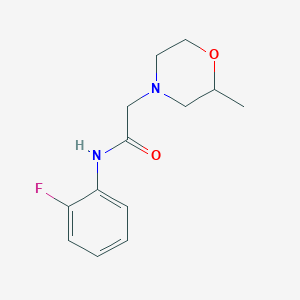

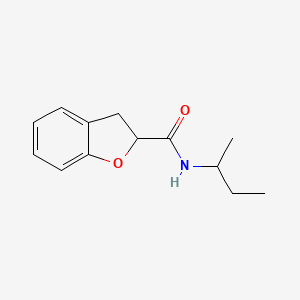
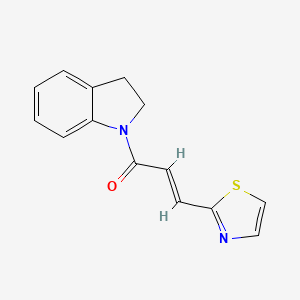


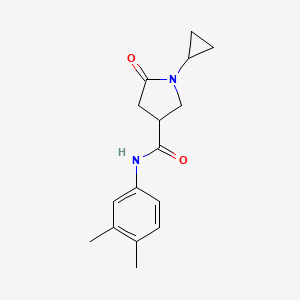
![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)
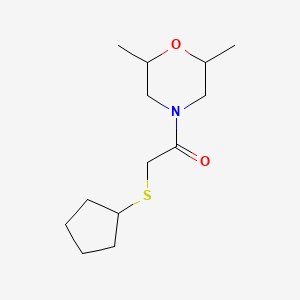
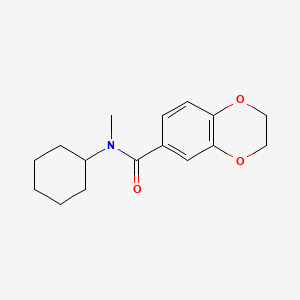
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)